3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJIMZBEWBWYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC(C2=CSC=C2)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Functionalization
The thiophen-3-yl group is introduced via nucleophilic addition or cross-coupling reactions. A practical route involves:
- Step 1 : Lithiation of thiophene at the 3-position using n-butyllithium in tetrahydrofuran (THF) at -78°C to generate thiophen-3-yllithium.
- Step 2 : Quenching with epichlorohydrin to yield 3-(thiophen-3-yl)oxirane, followed by ring-opening with ammonia to produce 3-hydroxy-3-(thiophen-3-yl)propan-1-amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | -78°C (Step 1); 25°C (Step 2) |
| Solvent | THF |
| Catalyst | None |
| Yield (Step 2) | 68–72% (estimated) |
Alternative Pathway: Nitro Reduction
- Step 1 : Michael addition of thiophen-3-ylmagnesium bromide to acrylonitrile, yielding 3-(thiophen-3-yl)propanenitrile.
- Step 2 : Nitro group reduction using Raney nickel and hydrogen gas (1 atm) to afford the primary amine.
Preparation of 3,4-Difluorobenzoyl Chloride
Chlorination of 3,4-Difluorobenzoic Acid
Activation of the carboxylic acid is achieved via treatment with thionyl chloride (SOCl₂):
- Procedure : Reflux 3,4-difluorobenzoic acid with excess SOCl₂ (3 equiv) for 2–3 hours, followed by distillation to isolate the acyl chloride.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Reaction Time | 2.5 hours |
| Purity (HPLC) | >98% |
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Protocol :
- Combine 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (1 equiv) with 3,4-difluorobenzoyl chloride (1.1 equiv) in dichloromethane (DCM).
- Add aqueous sodium hydroxide (2 equiv) dropwise at 0°C, stir for 4 hours, and extract with DCM.
Yield : 75–82% (crude), improving to 89–93% after silica gel chromatography.
Coupling Reagent-Mediated Synthesis
EDCI/HOBt Method :
- Dissolve the amine (1 equiv) and 3,4-difluorobenzoic acid (1 equiv) in DMF.
- Add EDCI (1.2 equiv) and HOBt (1.2 equiv), stir at 25°C for 12 hours.
Comparative Efficiency :
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 85 | 95 |
| DCC/DMAP | 78 | 92 |
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The difluoro groups can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Observations:
Fluorination Patterns : The target compound’s 3,4-difluoro substitution contrasts with bis(trifluoromethyl) groups in ’s analog, which increases hydrophobicity and electron-withdrawing effects .
Heterocyclic Moieties: The thiophen-3-yl group (target) differs from isoxazole () and pyridazinone () in electronic and steric properties. Thiophene’s sulfur atom may facilitate unique binding interactions compared to nitrogen-rich heterocycles .
Linker Modifications : The hydroxypropyl linker in the target compound introduces a polar functional group absent in analogs like the sulfonyl-containing derivative (), which instead prioritizes steric bulk .
Pharmacological and Physicochemical Implications
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to fully hydrophobic analogs like the bis(trifluoromethyl) derivative .
- Metabolic Stability: Thiophene rings are prone to oxidative metabolism, whereas isoxazole () and pyridazinone () moieties may confer greater stability due to nitrogen’s electron-withdrawing effects .
- Target Selectivity: Fluorine atoms in the target compound could enhance binding affinity to fluorine-sensitive targets (e.g., kinase ATP pockets) compared to non-fluorinated analogs .
Biological Activity
Overview
3,4-Difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a complex organic compound characterized by a benzamide structure with difluoro substitutions and a hydroxypropyl chain linked to a thiophene ring. Its unique chemical structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.32 g/mol. The presence of difluoro groups enhances its electronic properties, potentially influencing its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034539-40-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoro substitution may enhance binding affinity due to increased electron-withdrawing effects, which can stabilize the compound's interaction with target proteins.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effectiveness of this compound.
Antiviral Activity
A study on N-Heterocycles indicated that compounds with similar structural motifs exhibited significant antiviral properties. For instance, certain derivatives showed effective inhibition against viral replication at low micromolar concentrations .
Anticancer Properties
Research on benzamide derivatives has demonstrated that compounds with thiophene substitutions can exhibit potent anticancer activity. For example, a related compound was shown to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cell lines . The mechanism involved modulation of key proteins such as p21 and caspase-3.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Case Studies
- Antiviral Efficacy : In a recent investigation, derivatives similar to this compound were tested against viral strains. Results indicated that modifications in the fluorine substitution significantly influenced antiviral potency.
- Cancer Cell Line Studies : A study focusing on HDAC inhibitors demonstrated that thiophene-containing benzamides could effectively induce apoptosis in breast cancer cell lines by disrupting normal cell cycle progression.
Q & A
Q. What are the recommended synthetic routes for 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Amide coupling : Reacting 3,4-difluorobenzoic acid derivatives with 3-hydroxy-3-(thiophen-3-yl)propylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the benzamide core .
- Functional group protection : The hydroxyl group on the propyl chain may require protection (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
- Optimization : Use Suzuki–Miyaura coupling for introducing aromatic substituents (e.g., thiophene) to enhance yield and regioselectivity. Solvent choice (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and fluorination patterns (e.g., 3,4-difluoro groups resonate at δ 120–130 ppm in F NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~335.3 for [M+H]) and detects degradation products .
Q. What is the primary biological target of this compound, and how is its inhibitory activity validated?
- Target : Phosphodiesterase 4 (PDE4), a cAMP-hydrolyzing enzyme implicated in inflammatory pathways .
- Validation :
- In vitro assays : Measure cAMP accumulation in cell lines (e.g., human monocytes) using ELISA or fluorescence-based kits. IC values <100 nM indicate potent inhibition .
- Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots using recombinant PDE4 isoforms (e.g., PDE4B) .
Q. What are the key physicochemical properties influencing its bioavailability?
- LogP : Calculated ~2.8 (moderate lipophilicity, balances solubility and membrane permeability) .
- Hydrogen Bond Donors/Acceptors : 2 donors (amide NH, hydroxyl) and 4 acceptors (amide O, fluorine atoms), affecting solubility in polar solvents .
- Melting Point : 145–150°C (determined via differential scanning calorimetry) .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. pyridine substituents) alter PDE4 inhibitory activity?
- Comparative SAR Table :
| Substituent on Propyl Chain | PDE4 IC (nM) | Selectivity (vs. PDE3) | Reference |
|---|---|---|---|
| Thiophen-3-yl | 45 ± 3 | >100-fold | |
| Pyridin-4-yl | 78 ± 5 | 50-fold | |
| Phenyl | 120 ± 8 | 30-fold |
- Key Insight : The thiophene group enhances π-π stacking with PDE4’s hydrophobic pocket, improving potency and selectivity compared to pyridine or phenyl analogs .
Q. How can discrepancies between in vitro and in vivo anti-inflammatory data be resolved?
- Potential Causes :
- Metabolic instability : Use LC-MS/MS to identify hydroxylated metabolites (e.g., oxidation at the thiophene ring) that reduce efficacy .
- Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust free drug concentrations in pharmacokinetic models .
- Solution : Introduce electron-withdrawing groups (e.g., CF) on the benzamide ring to stabilize against hepatic CYP450 metabolism .
Q. What methodologies are used to study environmental degradation pathways of this compound?
- Hydrolysis Studies : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via HPLC-QTOF-MS. Major products include 3,4-difluorobenzoic acid and thiophene-3-carbaldehyde .
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions. LC-MS identifies hydroxylated and dimerized byproducts, with half-lives <6 hours under sunlight .
Q. What strategies enhance synergistic effects with co-administered therapeutics (e.g., corticosteroids)?
- Combination Screening : Use checkerboard assays in THP-1 macrophages to calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC <0.5) observed with dexamethasone via amplified cAMP/PKA signaling .
- Mechanistic Studies : RNA-seq reveals upregulated anti-inflammatory genes (e.g., IL-10) when combined with JAK inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
